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Compound of Interest

Compound Name: 5-Bromo-2-methyl-3-nitropyridine

Cat. No.: B155815 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methyl-3-nitropyridine is a substituted pyridine compound that serves as a crucial

intermediate in organic synthesis, particularly in the development of pharmaceutical agents.[1]

[2] Pyridine-based structures are foundational in many fine chemicals and medicinal

compounds.[1] This technical guide provides a comprehensive overview of 5-Bromo-2-methyl-
3-nitropyridine, including its chemical and physical properties, detailed synthesis protocols,

and its significant application as a precursor to the Polo-like kinase 1 (PLK1) inhibitor,

MLN0905.[1][3]

Physicochemical and Spectroscopic Data
The key properties of 5-Bromo-2-methyl-3-nitropyridine are summarized below. This data is

essential for its handling, characterization, and use in synthetic applications.
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Identifier / Property Value Reference(s)

CAS Number 911434-05-4 [1][3][4][5]

Molecular Formula C₆H₅BrN₂O₂ [1][4][5]

Molecular Weight 217.02 g/mol [1][5]

Appearance Solid (Yellow to Brownish) [2]

Melting Point 38.0 to 42.0 °C [5]

Boiling Point 253 °C [5]

Density 1.709 g/cm³ [5]

Flash Point 107 °C [5]

Refractive Index 1.599 [5]

Vapor Pressure 0.0305 mmHg at 25°C [5]

Solubility
Low in water; Soluble in

dichloromethane, chloroform
[2]

¹H-NMR (400 MHz, CDCl₃)
δ 8.76 (s, 1H), 8.40 (s, 1H),

2.80 (s, 3H)
[3]

Experimental Protocols: Synthesis
Two primary methods for the synthesis of 5-Bromo-2-methyl-3-nitropyridine are detailed

below.

Method 1: Bromination of 5-amino-2-methyl-3-
nitropyridine
This protocol follows a Sandmeyer-type reaction, converting an amino group to a bromo group.

[1]

Reagents and Equipment:

5-amino-2-methyl-3-nitropyridine
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48% Hydrobromic acid (HBr)

Sodium nitrite (NaNO₂)

4 M Sodium hydroxide (NaOH) solution

Methyl tert-butyl ether (MTBE)

Anhydrous magnesium sulfate (MgSO₄)

Reaction vessel with stirring and temperature control (dry ice/acetone bath)

Rotary evaporator

Thin-layer chromatography (TLC) apparatus

Procedure:

Add 0.1 g of 5-amino-2-methyl-3-nitropyridine to 165 mL of 48% hydrobromic acid solution in

a reaction vessel.[1]

Cool the mixture to -10°C using a dry ice and acetone bath.[1]

Prepare a 42.67 mg/mL sodium nitrite solution by dissolving 7.04 g of NaNO₂ in water to a

final volume of 165 mL.[1]

While stirring vigorously, add the sodium nitrite solution dropwise to the reaction mixture over

a period of 30 minutes, maintaining the temperature at -10°C.[1]

After the addition is complete, allow the reaction to warm to room temperature and continue

stirring for 16 hours.[1]

Monitor the reaction for completion using TLC.[1]

Once the reaction is complete, neutralize the mixture by adding 400 mL of 4 M NaOH

solution.[1]

Extract the aqueous mixture three times with 150 mL portions of methyl tert-butyl ether.[1]
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Combine the organic extracts and dry over anhydrous magnesium sulfate.[1]

Remove the solvent by evaporation under reduced pressure using a rotary evaporator to

yield the final product, 5-Bromo-2-methyl-3-nitropyridine.[1]

Method 2: From Diethyl 2-(5-bromo-3-nitropyridin-2-
yl)malonate
This method involves the hydrolysis and decarboxylation of a malonate ester derivative.[3]

Reagents and Equipment:

Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate

7.0 N Hydrochloric acid (HCl)

Dichloromethane (DCM)

Methanol (MeOH)

Anhydrous sodium sulfate (Na₂SO₄)

Petroleum ether

Ethyl acetate

Heating mantle and reflux condenser

Column chromatography setup

Procedure:

Dissolve 1.2 g (3.3 mmol) of diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate in 10 mL of 7.0

N HCl.[3]

Heat the mixture to reflux and maintain for 5 hours.[3]

After the reaction is complete, cool the mixture to room temperature.[3]
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Extract the product with a 10:1 (v/v) mixture of dichloromethane:methanol.[3]

Combine the organic phases and dry over anhydrous sodium sulfate.[3]

Concentrate the solution under reduced pressure.[3]

Purify the resulting residue by column chromatography using a 4:1 (v/v) mixture of petroleum

ether:ethyl acetate as the eluent.[3]

Collect the appropriate fractions and evaporate the solvent to afford pure 5-bromo-2-
methyl-3-nitropyridine (yield: 89.7%).[3]

Application in Drug Development: Synthesis of
MLN0905
5-Bromo-2-methyl-3-nitropyridine is a key building block for synthesizing MLN0905, a potent

and selective inhibitor of Polo-like kinase 1 (PLK1).[1][3] PLK1 is a critical regulator of mitosis,

and its overexpression is common in a wide range of human cancers, making it an important

therapeutic target.[5][6] MLN0905 functions by disrupting mitotic progression, which leads to

cell cycle arrest in the G2/M phase and ultimately induces programmed cell death (apoptosis)

in cancer cells.[3][6]

Role of PLK1 in Mitotic Progression
Polo-like kinase 1 is a serine/threonine kinase that governs multiple stages of cell division,

including centrosome maturation, the assembly of the bipolar spindle, segregation of

chromosomes, and cytokinesis.[5][6][7] The inhibition of PLK1's enzymatic activity disrupts

these processes, preventing cancer cells from successfully dividing.[5]

Mechanism of Action of MLN0905
As a PLK1 inhibitor, MLN0905 binds to the kinase and blocks its function.[4][6] This intervention

triggers a cascade of events:

Mitotic Arrest: Cancer cells are unable to complete mitosis and become arrested in the G2/M

phase of the cell cycle.[3]
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Apoptosis Induction: The prolonged mitotic arrest activates cellular pathways that lead to

apoptosis.[6][8]

DNA Damage Response: Treatment with MLN0905 has been shown to increase markers of

DNA damage, such as γH2A.x, contributing to its cell-killing effect.[3]

The potent and selective nature of MLN0905 makes it a valuable compound for oncological

research and a potential candidate for clinical development.[1]

Visualizations: Workflows and Signaling Pathways
The following diagrams, rendered in DOT language, illustrate the synthetic workflows and the

biological pathway relevant to 5-Bromo-2-methyl-3-nitropyridine.
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Caption: Workflow for Synthesis Method 1.

Starting Material Reaction Step Workup & Purification Final Product

Diethyl 2-(5-bromo-3-nitropyridin-
2-yl)malonate

Reflux in 7.0 N HCl
for 5 hours

Hydrolysis &
Decarboxylation

  [3] 1. Extract with DCM/MeOH
2. Dry with Na₂SO₄

  [3] 1. Concentrate
2. Column Chromatography

  [3]
5-Bromo-2-methyl-

3-nitropyridine

Yield: 89.7%
  [3]

5-Bromo-2-methyl-
3-nitropyridine

Further Synthetic
Transformations

Key Intermediate
  [1, 3] MLN0905

(PLK1 Inhibitor)

Final Product
  [1, 3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/pdf/MLN0905_A_Technical_Guide_to_PLK1_Inhibition_Induced_Mitotic_Arrest_and_Apoptosis.pdf
https://www.benchchem.com/pdf/Comparative_Efficacy_of_PLK1_Inhibitor_MLN0905_Across_Diverse_Cancer_Types.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12224844/
https://www.benchchem.com/pdf/MLN0905_A_Potent_and_Selective_PLK1_Inhibitor_for_Oncological_Research.pdf
https://www.benchchem.com/product/b155815?utm_src=pdf-body
https://www.benchchem.com/product/b155815?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155815?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mitotic Progression

G2 Phase

Prophase

Metaphase

Anaphase

Cytokinesis

PLK1 Activity

Mitotic Entry
  [5, 7]

Centrosome
Maturation

  [2, 5]

Spindle Assembly
  [2, 7]

Chromosome
Segregation

  [2, 5]

Mitotic Arrest
(G2/M Phase)

MLN0905

Inhibits
  [2, 6]

Apoptosis

Induces
  [2, 3]

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b155815?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155815?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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